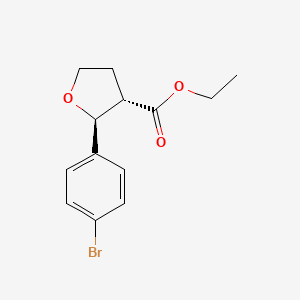
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrofuran ring, which is further esterified with an ethyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydrofuran ring.
Esterification: The final step involves the esterification of the tetrahydrofuran ring with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium thiolate (NaSR) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, phenyl derivatives.
Substitution: Azides, thiols.
Scientific Research Applications
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the tetrahydrofuran ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate: Differing in stereochemistry, this compound may exhibit different biological activities and reactivity.
(2S,3S)-Methyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
(2S,3S)-Ethyl 2-(4-chlorophenyl)tetrahydrofuran-3-carboxylate: Substitution of the bromine atom with chlorine can alter the compound’s reactivity and interactions.
Uniqueness
(2S,3S)-Ethyl 2-(4-bromophenyl)tetrahydrofuran-3-carboxylate is unique due to its specific stereochemistry and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The combination of these features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15BrO3 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
ethyl (2S,3S)-2-(4-bromophenyl)oxolane-3-carboxylate |
InChI |
InChI=1S/C13H15BrO3/c1-2-16-13(15)11-7-8-17-12(11)9-3-5-10(14)6-4-9/h3-6,11-12H,2,7-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
UPIZWDHJWOFNHA-NWDGAFQWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCO[C@@H]1C2=CC=C(C=C2)Br |
Canonical SMILES |
CCOC(=O)C1CCOC1C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















